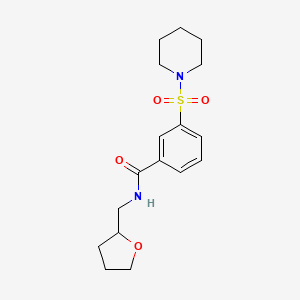

3-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical processes, including nucleophilic substitution reactions and the introduction of sulfonyl and benzamide functionalities. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with significant anti-acetylcholinesterase activity, highlighting the role of substituents in enhancing activity (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity and chemical properties. Crystallography studies, such as those by Kumar et al. (2007), provide insights into the conformation and geometry around specific atoms within the molecule, revealing a distorted tetrahedral geometry around the sulfonyl atom and confirming the chair conformation of the piperazine ring (Kumar et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including SN1 reactions, which are regio- and stereoselective, as reported by Adelbrecht et al. (2001). These reactions are pivotal for synthesizing bioactive heterocyclic compounds, indicating the versatility and reactivity of the piperidine scaffold (Adelbrecht et al., 2001).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the compound's application. Studies focusing on crystal structure and DFT analyses provide detailed insights into the molecular arrangement and potential interactions in the solid state, as seen in the work by Xiao et al. (2022), who analyzed benzenesulfonamide compounds for pharmacological activity (Xiao et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are determined by the compound's functional groups and molecular structure. The synthesis and evaluation of derivatives, such as those by Khalid et al. (2016), demonstrate the compound's potential for biological activities and highlight the importance of N-substitution for activity against various bacterial strains (Khalid et al., 2016).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity, which is a key target in the treatment of Alzheimer's disease and other cognitive disorders. For example, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that specific substitutions on the benzamide moiety significantly increased AChE inhibition. One compound exhibited a marked increase in acetylcholine content in the cerebral vortex and hippocampus of rats, suggesting potential as an antidementia agent Sugimoto et al., 1990.

Enzyme Inhibition in Drug Metabolism

Hvenegaard et al. (2012) investigated the oxidative metabolism of the novel antidepressant Lu AA21004, revealing the involvement of multiple cytochrome P450 enzymes. Understanding the metabolic pathways of such compounds can inform the development of drugs with optimized pharmacokinetics and reduced drug-drug interactions Hvenegaard et al., 2012.

Antibacterial Activity

Khatiwora et al. (2013) synthesized metal complexes of new benzamides, including piperidine derivatives, and evaluated their in vitro antibacterial activity. Copper complexes exhibited better activities than the free ligands, suggesting the potential of piperidine-based benzamides in antibacterial treatments Khatiwora et al., 2013.

Synthesis and Bioactivity of Sulfonamide Derivatives

Khalid et al. (2013) synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine and evaluated their bioactivity against various enzymes. They found significant activity against butyrylcholinesterase, highlighting the therapeutic potential of such compounds in treating diseases associated with cholinesterase inhibition Khalid et al., 2013.

Propriétés

IUPAC Name |

N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c20-17(18-13-15-7-5-11-23-15)14-6-4-8-16(12-14)24(21,22)19-9-2-1-3-10-19/h4,6,8,12,15H,1-3,5,7,9-11,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUFRBCANGSGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(oxolan-2-yl)methyl]-3-(piperidine-1-sulfonyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4579431.png)

![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)

![1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)

![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)

![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)

![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)

![4-methoxy-3-(1-pyrrolidinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4579479.png)

![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)

![N,N,4-trimethyl-2-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4579491.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4579495.png)

![N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4579530.png)